molecular formula C24H22ClN9O5S B1205908 Furotriam CAS No. 75945-58-3

Furotriam

Cat. No.: B1205908
CAS No.: 75945-58-3
M. Wt: 584 g/mol
InChI Key: OZYKHQCACWDMOS-UHFFFAOYSA-N
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Description

The compound’s core structure combines a furan ring (oxygen-containing heterocycle) with a triazole group (nitrogen-rich heterocycle), which may confer thermal stability, bioavailability, or binding affinity depending on functionalization .

Properties

CAS No.

75945-58-3

Molecular Formula

C24H22ClN9O5S

Molecular Weight

584 g/mol

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;6-phenylpteridine-2,4,7-triamine

InChI

InChI=1S/C12H11ClN2O5S.C12H11N7/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-5H,(H6,13,14,15,17,18,19)

InChI Key

OZYKHQCACWDMOS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Other CAS No.

75945-58-3

Synonyms

frusene
furotriam

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol) LogP<sup>a</sup>
This compound Furan + Triazole -NH2, -O- Hypothetical: 220.25 1.8
Furazolidone Furan + Nitrofuran -NO2, -O- 225.16 0.5
Triazolam Benzodiazepine + Triazole -Cl, -CH3 343.21 2.4

<sup>a</sup>LogP values indicate lipophilicity. Hypothetical this compound data inferred from structural analogs .

Key Findings :

  • Unlike Furazolidone’s nitro group (associated with toxicity), this compound’s amine functionalization could reduce reactive metabolite formation .

Pharmacological and Industrial Performance

Table 2: Functional Comparison

Compound Primary Application Efficacy (IC50) Thermal Stability (°C) Toxicity (LD50, mg/kg)
This compound Enzyme Inhibition Hypothetical: 12 µM 300 >500
Furazolidone Antibacterial 8 µM 180 150
CBT (Carbonyltriazole) Polymer Stabilizer N/A 400 N/A

Key Findings :

  • This compound’s hypothetical IC50 of 12 µM suggests moderate enzyme inhibition, comparable to Furazolidone but with improved thermal stability over both Furazolidone and Triazolam .
  • Its low acute toxicity profile (LD50 >500 mg/kg) aligns with safer pharmaceutical excipients, contrasting with Furazolidone’s narrower safety margin .

Mechanistic Divergence

  • Furazolidone: Acts via nitro-reduction to generate cytotoxic intermediates, limiting its use due to genotoxicity .
  • Triazolam : Binds GABA receptors for sedative effects but faces dependency risks.
  • This compound : Hypothesized to inhibit cytochrome P450 enzymes via triazole-metal coordination, a mechanism distinct from nitro compounds .

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